The compound 8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule characterized by its unique spirocyclic structure and functional groups. It belongs to the class of triazaspiro compounds, which are known for their diverse biological activities, including potential therapeutic applications.
This compound can be synthesized through various organic chemistry methods and is often studied in the context of medicinal chemistry due to its structural features that may interact with biological targets.
The synthesis of 8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The following general steps outline a synthetic route:
The molecular formula of the compound is with a molecular weight of approximately 423.5 g/mol . The structure features a spirocyclic arrangement that contributes to its biological activity.
COc1cc(OC)cc(C(=O)N2CCC3(CC2)NC(=O)N(Cc2ccccc2)C3=O)c1
The compound can participate in various chemical reactions typical for carbonyl-containing compounds:
The mechanism of action for 8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione primarily revolves around its role as a prolyl hydroxylase inhibitor. This inhibition affects the stabilization of hypoxia-inducible factors (HIF), leading to increased erythropoietin production and improved oxygen delivery in tissues .
Studies have shown that triazaspiro compounds can modulate pathways involved in cellular responses to hypoxia, making them potential candidates for treating anemia and related disorders.
The compound has significant potential in medicinal chemistry due to its biological activity:
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 1955-68-6
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 130832-66-5